

# Berninamycin B and Thiostrepton: A Comparative Analysis of Two Ribosome-Targeting Thiopeptide Antibiotics

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### **Abstract**

Berninamycin B and thiostrepton, both members of the thiopeptide class of antibiotics, represent fascinating case studies in the convergent evolution of antimicrobial action. Despite significant structural dissimilarities, particularly in their macrocyclic core, they exhibit a remarkably similar mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis. This technical guide provides a comprehensive comparison of Berninamycin B and thiostrepton, focusing on their structural relationship, mechanism of action, shared resistance pathways, and biosynthetic logic. Quantitative data on their antimicrobial activity are presented, alongside detailed experimental protocols relevant to their study. Visualizations of key biological pathways and experimental workflows are provided to facilitate a deeper understanding of these complex natural products.

#### Introduction

Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly modified macrocyclic structure containing thiazole rings, dehydroamino acids, and a central nitrogen-containing heterocycle.[1] They are potent inhibitors of bacterial protein synthesis and are effective against a range of Gram-positive



bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2]

Berninamycin and thiostrepton are two of the most well-studied thiopeptides. While both are produced by Streptomyces species, S. bernensis for berninamycin and S. azureus for thiostrepton, they belong to different structural sub-classes.[3][4] Thiostrepton features a 26-membered macrocycle, whereas berninamycin possesses a larger 35-membered macrocyclic core.[2][5] This paper will delve into the intricate relationship between these two antibiotics, highlighting their shared functionalities and key distinctions.

## Structural Relationship

The most prominent difference between **berninamycin B** and thiostrepton lies in the size and composition of their primary macrocyclic rings. Thiostrepton is built around a 26-membered ring, while berninamycin has a significantly larger 35-membered macrocycle.[5] Both molecules, however, share the characteristic thiopeptide scaffold, which includes multiple thiazole rings and dehydroamino acids.

**Berninamycin B** is a derivative of berninamycin A, lacking a hydroxyl group on a valine residue.[6] Its core structure is a 2-oxazolyl-3-thiazolyl-pyridine embedded in the 35-atom macrocycle.[2]

Thiostrepton possesses a tetrahydropyridine core substituted with three thiazoles, all embedded within its 26-membered macrocycle.[2] It also contains a second, smaller macrocyclic ring, which adds to its conformational rigidity.[2]

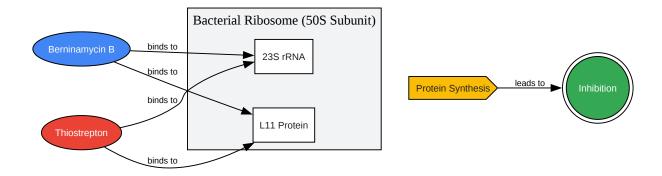
# **Mechanism of Action: A Shared Target**

Despite their structural differences, berninamycin and thiostrepton share a common molecular target: the 50S subunit of the bacterial ribosome.[3][4] Both antibiotics bind to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[3][4] This binding event obstructs the function of the ribosomal A site, thereby inhibiting protein synthesis.[3][4]

The binding of these thiopeptides to the ribosome interferes with the binding and function of elongation factors, such as EF-G and EF-Tu, which are essential for the translocation of tRNA and the hydrolysis of GTP during protein synthesis.[7] While both antibiotics target the same ribosomal region, subtle differences in their interaction and the functional consequences have



been observed. For instance, berninamycin only affects the elongation step, with a slight elevation of EF-G GTP hydrolysis, whereas thiostrepton causes complete inhibition.[4]



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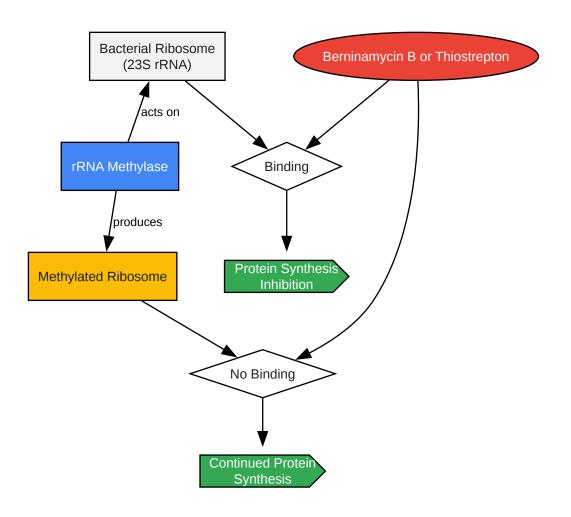
Figure 1: Shared mechanism of action of Berninamycin B and Thiostrepton.

# A Common Evasion Strategy: Shared Resistance Mechanism

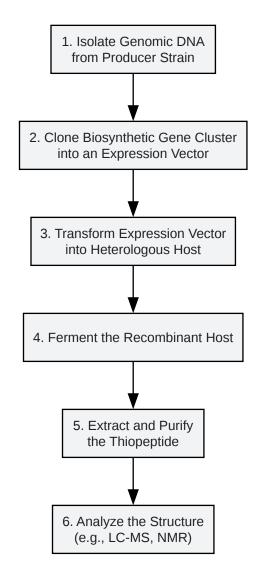
The producing organisms of both berninamycin and thiostrepton, S. bernensis and S. azureus respectively, have evolved a similar mechanism to protect themselves from the action of their own antibiotics.[3][4] This resistance is conferred by a ribosomal RNA methylase.[3][4]

This enzyme specifically methylates a pentose sugar on the 23S rRNA at the antibiotic binding site.[3][4] This modification prevents the binding of both berninamycin and thiostrepton to the ribosome, rendering it resistant to their inhibitory effects.[3][4] Notably, the thiostrepton resistance RNA methyltransferase also confers resistance to berninamycin, further highlighting the overlapping nature of their binding sites.[4] The biosynthetic gene clusters for berninamycin also contain genes for a thiostrepton-like resistance methyltransferase.[4]









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